Ethyl 1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydrobenzothieno ring fused with a pyrimidine ring, and it is further functionalized with an ethyl ester and a piperidine carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE typically involves multiple steps:
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Formation of the Thienopyrimidine Core: : The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine core. This can be achieved by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized using formamide to yield the thienopyrimidine core .
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Functionalization: : The thienopyrimidine core is then functionalized by introducing the piperidine carboxylate group. This can be done by reacting the core with ethyl chloroformate and piperidine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used .
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amine functional groups. Common reagents include alkyl halides and amines .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE has several scientific research applications:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis .
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Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs due to its ability to interact with various biological targets .
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Medicine: : Research has indicated its potential use in developing therapeutic agents for treating diseases such as cancer and bacterial infections .
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Industry: : It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
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Pathways Involved: : The compound can affect various signaling pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE can be compared with other thienopyrimidine derivatives:
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ETHYL 5-AMINO-1-(2-METHYL-5,6,7,8-TETRAHYDRO: 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXYLATE : This compound has a similar core structure but different functional groups, leading to variations in biological activity .
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2-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-3-ETHYL-5,6,7,8-TETRAHYDRO: 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This derivative has additional substituents that can enhance its chemical reactivity and biological properties .
Uniqueness
The uniqueness of ETHYL 1-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-4-PIPERIDINECARBOXYLATE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-18(22)12-7-9-21(10-8-12)16-15-13-5-3-4-6-14(13)24-17(15)20-11-19-16/h11-12H,2-10H2,1H3 |
InChI Key |
JUNVORIVAJDYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
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